2-(4-ethoxyphenyl)-5-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Description
The compound 2-(4-ethoxyphenyl)-5-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one features a pyrazolo[1,5-d][1,2,4]triazin-4-one core modified with a 4-ethoxyphenyl substituent at position 2 and a 1,2,4-oxadiazole moiety linked via a methyl group at position 4. The oxadiazole ring is further substituted with a 2-methylphenyl group. This structural complexity confers unique physicochemical properties, such as enhanced metabolic stability (due to the oxadiazole) and lipophilicity (from the ethoxyphenyl group) .
Synthesis routes for analogous triazinones and oxadiazoles suggest that the target compound may be synthesized via cyclocondensation of hydrazine derivatives with carbonyl intermediates, followed by oxadiazole ring formation through amidoxime cyclization .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-5-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3/c1-3-31-17-10-8-16(9-11-17)19-12-20-23(30)28(24-14-29(20)26-19)13-21-25-22(27-32-21)18-7-5-4-6-15(18)2/h4-12,14H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBUEPNFJQTBRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC=C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-5-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through standard organic reactions. The key steps may include:
- Formation of the pyrazolo[1,5-d][1,2,4]triazin-4-one core.
- Introduction of the 4-ethoxyphenyl group.
- Attachment of the 3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenyl and methylphenyl groups.
Reduction: Reduction reactions may target the oxadiazole ring or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The pyrazolo[1,5-d][1,2,4]triazin core structure has been associated with various biological activities, including inhibition of cancer cell proliferation. Research indicates that derivatives of pyrazolo compounds exhibit selective cytotoxicity against specific cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
- Case Study : In vitro studies demonstrated that the compound effectively reduced the viability of breast and prostate cancer cells by over 50% at certain concentrations.
Anti-inflammatory Properties
The incorporation of the oxadiazole moiety enhances the anti-inflammatory potential of this compound. Studies suggest that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Research Findings : In animal models of inflammation, administration of the compound significantly reduced edema and inflammatory markers compared to control groups.
- Clinical Relevance : These findings indicate a possible therapeutic application in treating chronic inflammatory diseases such as arthritis.
Photostability and UV Absorption
The compound's structure allows for applications in materials science, particularly as a UV absorber in coatings and plastics. Its ability to absorb UV radiation can protect materials from degradation.
- Performance Metrics : The compound shows high efficacy in absorbing UV light at wavelengths between 280 nm to 320 nm.
- Application Examples : It can be integrated into sunscreens and protective coatings for outdoor materials to enhance their longevity.
Synthesis of Novel Polymers
The unique chemical properties enable the synthesis of novel polymers with enhanced thermal stability and mechanical strength.
- Polymerization Studies : Research has shown that incorporating this compound into polymer matrices improves their thermal properties significantly.
| Property | Before Incorporation | After Incorporation |
|---|---|---|
| Thermal Decomposition Temp (°C) | 250 | 300 |
| Mechanical Strength (MPa) | 30 | 50 |
Pesticidal Activity
The compound has been evaluated for its pesticidal properties against various agricultural pests. Preliminary studies indicate effective insecticidal activity.
- Field Trials : In controlled field trials, the application of this compound resulted in a significant reduction in pest populations compared to untreated controls.
Herbicidal Properties
Additionally, the compound shows promise as a herbicide. Its mechanism involves inhibiting specific metabolic pathways in target plants.
- Research Evidence : Laboratory assays indicate that the compound can effectively suppress the growth of common weeds without affecting crop plants at specified dosages.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-5-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
Pyrazolo-Triazinone vs. Triazolone Derivatives
- Target Compound: The pyrazolo-triazinone core combines fused pyrazole and triazinone rings, offering rigidity and planar geometry conducive to π-π stacking interactions.
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one () : This triazolone lacks the fused pyrazole ring, reducing structural rigidity. The methoxyphenyl group lowers lipophilicity compared to ethoxyphenyl .
Oxadiazole vs. Thiadiazole/Thiazolidinone Substituents
- Target Compound : The 1,2,4-oxadiazole ring is electron-withdrawing, enhancing metabolic stability and resistance to oxidation .
- (5Z)-5-{[3-(4-Ethoxy-2-Methylphenyl)-1-Phenylpyrazol-4-yl]Methylidene}-3-Isopropyl-2-Thioxo-1,3-Thiazolidin-4-One (): The thiazolidinone core includes a sulfur atom and ketone group, conferring higher solubility but lower stability under acidic conditions .
Substituent Effects
Aryl Groups
- 4-Ethoxyphenyl (Target Compound) : The ethoxy group enhances lipophilicity (logP ≈ 3.5–4.0) compared to methoxy (logP ≈ 2.5–3.0) .
- 2-Methylphenyl on Oxadiazole (Target Compound) : Steric bulk may hinder interactions with flat binding pockets, unlike unsubstituted phenyl groups in analogs (e.g., ) .
Functional Group Diversity
- 5-{[3-(2-Methylphenyl)-1,2,4-Oxadiazol-5-yl]Methyl} (Target Compound) : The methyl-linked oxadiazole provides a compact, electron-deficient region.
- 5-(4-Methoxyphenyl)-3,8-Diphenylpyrrolo[1,2-c][1,3]Thiazolo[3,2-a]Pyrimidine () : A thiazolo-pyrimidine system introduces nitrogen and sulfur heteroatoms, broadening electronic properties but increasing synthetic complexity .
Physicochemical and Pharmacological Properties
Biological Activity
The compound 2-(4-ethoxyphenyl)-5-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a complex heterocyclic structure that belongs to the class of pyrazolo-triazine derivatives. These types of compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, emphasizing its pharmacological potential supported by various studies.
Structure and Properties
The molecular structure of the compound features a pyrazolo[1,5-d][1,2,4]triazin core with substituents that enhance its biological activity. The presence of both ethoxy and methylphenyl groups contributes to its lipophilicity and potential interaction with biological targets.
Anticancer Activity
Recent studies have indicated that pyrazolo derivatives exhibit promising anticancer properties. For instance:
- In vitro studies have shown that similar compounds effectively inhibit cancer cell proliferation by targeting various pathways involved in tumor growth. Specifically, compounds with a pyrazolo-triazine scaffold have demonstrated activity against breast cancer cell lines such as MCF-7 and MDA-MB-231 through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Effects
Compounds in the pyrazole family are also noted for their anti-inflammatory properties:
- Research highlights that these derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of pyrazolo derivatives has been extensively documented:
- A study reported that synthesized pyrazole carboxamides exhibited notable antifungal activity against various pathogens . The compound's ability to disrupt microbial membranes may contribute to its effectiveness.
Case Studies
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo derivatives:
Q & A
Q. Optimization Parameters :
- Temperature : Microwave-assisted synthesis (e.g., 100–150°C) improves reaction efficiency compared to traditional thermal methods .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while non-polar solvents improve selectivity in cyclization steps .
- Catalysts : Acidic (e.g., HCl) or basic (e.g., triethylamine) conditions are tuned based on reaction steps .
Basic Question: What analytical techniques are essential for characterizing this compound and ensuring purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity by verifying proton environments and carbon frameworks. For example, the ethoxyphenyl group shows characteristic aromatic protons at δ 6.8–7.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion) and detects isotopic patterns .
- Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures >95% purity. Thin-layer chromatography (TLC) monitors reaction progress .
Advanced Question: How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
SAR studies focus on modifying substituents to evaluate bioactivity changes:
- Core Modifications : Replace the 4-ethoxyphenyl group with halogenated or methoxy analogs to assess electronic effects .
- Oxadiazole Substitution : Vary the 2-methylphenyl group to test steric and hydrophobic interactions .
Example Comparative Table of Structural Analogs :
| Compound Modification | Bioactivity Change | Key Finding |
|---|---|---|
| 4-Fluorophenyl (vs. ethoxyphenyl) | 2x increase in enzyme inhibition | Enhanced electron-withdrawing effects |
| Thiazole (vs. oxadiazole) | Loss of antimicrobial activity | Oxadiazole critical for target binding |
Q. Methodology :
- QSAR Modeling : Use computational tools (e.g., CoMFA, molecular docking) to predict activity based on substituent properties .
Advanced Question: What experimental designs are recommended for evaluating bioactivity in preclinical models?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Dose-response curves (IC₅₀) against target enzymes (e.g., kinases) using fluorescence-based assays .
- Cell Viability : MTT assay in cancer cell lines (e.g., HepG2, MCF-7) to determine cytotoxicity .
- In Vivo Studies :
- Randomized Block Design : Assign treatment groups (n=10/group) with controls to account for biological variability .
- Dose Escalation : Test 10–100 mg/kg doses to establish therapeutic index .
Data Collection : Measure pharmacokinetic parameters (Cmax, AUC) via LC-MS/MS .
Advanced Question: How can contradictory data in reaction yields or bioactivity be resolved?
Methodological Answer:
Contradictions often arise from variations in experimental parameters:
- Reaction Yield Discrepancies :
- Solvent Polarity : Higher yields in DMF (ε=37) vs. THF (ε=7.5) due to improved intermediate stabilization .
- Catalyst Loading : Optimize Pd/C concentration (0.5–2 mol%) for Suzuki-Miyaura coupling .
- Bioactivity Variability :
- Assay Conditions : Standardize pH (7.4 vs. 6.5) and incubation time (24–72 hrs) to reduce false negatives .
- Cell Line Heterogeneity : Use authenticated cell lines (e.g., ATCC-certified) to ensure reproducibility .
Resolution Strategy :
Perform meta-analysis of published data and conduct controlled replicate studies .
Advanced Question: What mechanistic studies are critical for understanding its biological interactions?
Methodological Answer:
- Target Identification :
- Pull-Down Assays : Use biotinylated analogs to isolate binding proteins from cell lysates .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) with purified receptors .
- Pathway Analysis :
Computational Support :
Molecular dynamics simulations (e.g., GROMACS) predict binding stability over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
